Home > Products > Screening Compounds P133656 > 2',5'-Dideoxyinosine
2',5'-Dideoxyinosine - 72448-59-0

2',5'-Dideoxyinosine

Catalog Number: EVT-1726108
CAS Number: 72448-59-0
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',5'-Dideoxyinosine is a synthetic nucleoside analog of inosine, notable for its antiviral properties, particularly against human immunodeficiency virus (HIV). This compound lacks the 2' and 5' hydroxyl groups found in natural nucleosides, which alters its biological activity and stability. The absence of these hydroxyl groups enhances its resistance to enzymatic degradation, making it a valuable compound in antiviral therapy.

Source

2',5'-Dideoxyinosine is primarily synthesized through chemical and enzymatic methods. The starting material for its synthesis is inosine, a naturally occurring nucleoside. Various microbial strains, such as Brevibacterium pusillum, have been employed in biocatalytic processes to produce this compound efficiently.

Classification

Chemically, 2',5'-dideoxyinosine belongs to the class of dideoxynucleosides. It is categorized as a purine nucleoside due to its structural relationship with purines, specifically adenine and guanine. Its classification is significant in pharmacology, as it serves as a template for developing other nucleoside analogs.

Synthesis Analysis

Methods

The synthesis of 2',5'-dideoxyinosine can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis involves multiple steps including protection and deprotection of functional groups. For instance, the synthesis may start with inosine, which undergoes various chemical transformations to remove the hydroxyl groups at the 2' and 5' positions.
  2. Biocatalytic Synthesis: A more sustainable approach involves the use of microbial systems. For example, Brevibacterium pusillum can convert 2',3'-dideoxyadenosine into 2',5'-dideoxyinosine through fermentation processes. This method typically involves incubating the microbial culture with specific substrates under controlled conditions .

Technical Details

  • Fermentation Conditions: The fermentation process often requires precise control of pH (around 7.0), temperature (30-35 °C), and stirring speed (approximately 250 RPM) to optimize yield.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the reaction progress and analyze the purity of the final product .
Molecular Structure Analysis

Structure

The molecular formula for 2',5'-dideoxyinosine is C10H11N4O3. Its structure features a purine base (hypoxanthine) linked to a ribose sugar that lacks hydroxyl groups at the 2' and 5' positions.

Data

  • Molecular Weight: Approximately 237.22 g/mol
  • Structural Representation: The compound's structure can be depicted as follows:
C10H11N4O3\text{C}_{10}\text{H}_{11}\text{N}_{4}\text{O}_{3}
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2',5'-dideoxyinosine include:

  1. Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are crucial for its antiviral activity.
  2. Degradation: The compound is resistant to nucleoside phosphorylases due to the absence of hydroxyl groups, leading to slower degradation rates compared to natural nucleosides.

Technical Details

  • Enzymatic Stability: The lack of hydroxyl groups at critical positions contributes to its stability against enzymatic cleavage by nucleoside triphosphate hydrolases.
Mechanism of Action

Process

The mechanism of action of 2',5'-dideoxyinosine primarily involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator because it lacks the necessary hydroxyl group for further nucleotide addition.

Data

  • Inhibition: Studies have shown that 2',5'-dideoxyinosine effectively inhibits reverse transcriptase, an enzyme critical for HIV replication, thereby reducing viral load in infected individuals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under strong alkaline conditions.
  • Melting Point: Reported melting point ranges from 160 °C to 165 °C .
Applications

Scientific Uses

  1. Antiviral Therapy: Primarily used in the treatment of HIV infections as part of antiretroviral therapy.
  2. Research Tool: Utilized in biochemical studies related to nucleic acid metabolism and enzyme inhibition.
  3. Nucleoside Analog Development: Serves as a precursor for synthesizing other modified nucleosides aimed at enhancing therapeutic efficacy against various viral infections .
Historical Context and Discovery of 2',3'-Dideoxyinosine

Emergence in Antiviral Research: Nucleoside Analogue Development (1980s–1990s)

The development of 2',3'-dideoxyinosine (ddI, didanosine) emerged from urgent efforts to combat the HIV/AIDS epidemic in the 1980s. As a purine nucleoside analogue, ddI was part of a broader exploration of sugar-modified dideoxynucleosides designed to inhibit viral reverse transcriptase. Early research focused on compounds lacking the 3'-hydroxyl group on the ribose sugar, which prevents phosphodiester bond formation during DNA chain elongation, thereby terminating viral DNA synthesis [2] [4]. ddI originated from the chemical modification of 2',3'-dideoxyadenosine (ddA), first synthesized in 1964 by Robins and Robins. However, ddA faced practical limitations due to rapid deamination by adenosine deaminase, reducing its bioavailability. ddI (a deamination product of ddA) demonstrated superior metabolic stability while retaining antiviral activity [3] [7].

Key milestones in ddI’s development include:

  • Mechanistic Differentiation: Unlike azidothymidine (AZT), ddI acts as a prodrug intracellularly converted to its active form, dideoxyadenosine triphosphate (ddATP), via a multi-step phosphorylation pathway and enzymatic conversion by adenylosuccinate synthetase/lyase [1] [4].
  • Early Clinical Promise: A landmark 1989 study demonstrated ddI’s in vivo efficacy in AIDS patients, including those intolerant to AZT. Doses ≥3.2 mg/kg every 12 hours significantly increased CD4+ T-cell counts (>80% from baseline; p<0.0005), reduced serum HIV p24 antigen (>80% decrease; p<0.05), and improved immunologic function without severe short-term toxicity [7].
  • Synthetic Chemistry Context: ddI was part of a wave of nucleoside analogues exploring sugar ring modifications. Its hypoxanthine base (instead of adenine) circumvented adenosine deaminase susceptibility—a key limitation of ddA [2] [3].

Table 1: Key Phosphorylation Steps Activating ddI

CompoundInitial PhosphorylationFinal Active MetabolitePrimary Antiviral Target
ddI (didanosine)5'-nucleotidaseddATPHIV-1 reverse transcriptase
AZT (zidovudine)Thymidine kinaseAZT-triphosphateHIV-1 reverse transcriptase
ddA (dideoxyadenosine)Cellular kinasesddATPHIV-1 reverse transcriptase

Transition from HIV-1 Therapy to Broader Antiviral Applications

Following FDA approval in 1991 as the second antiretroviral drug for HIV-1, ddI became a cornerstone of early combination therapies. Its clinical adoption highlighted two critical shifts in antiviral drug development:

Addressing AZT Limitations

ddI offered distinct pharmacokinetic and resistance advantages over AZT:

  • Reduced Hematologic Toxicity: Unlike AZT, ddI did not cause severe anemia or neutropenia, making it viable for AZT-intolerant patients [7].
  • Alternative Resistance Profile: Primary resistance mutations (e.g., L74V in HIV reverse transcriptase) conferred cross-resistance to zalcitabine (ddC) but preserved susceptibility to AZT and later non-nucleoside inhibitors [3] [9]. This enabled sequential or combinatorial therapeutic strategies.
  • Dosing Flexibility: An enteric-coated formulation (Videx EC, 2000) resolved early stability issues and enabled once-daily dosing, improving adherence [3].

Exploration Beyond HIV-1

While ddI’s direct use remained focused on HIV-1, its chemical scaffold inspired derivatives targeting other viruses:

  • Hepatitis B Virus (HBV): Aryloxyphosphoramidate derivatives of ddI (e.g., Cf1093 and Cf1001) inhibited HBV replication in HepG2 cells at low EC₅₀ values (0.01–0.1 μM), comparable to lamivudine (3TC) [1].
  • Structure-Activity Relationship (SAR) Insights: Modifications to the ddI scaffold revealed that:
  • The hypoxanthine base allowed metabolic activation without deamination.
  • Phosphate prodrug strategies (e.g., phosphoramidates) enhanced cellular delivery and bypassed rate-limiting phosphorylation steps, broadening applicability to viruses beyond HIV [1] [2].

Table 2: Clinically Relevant Resistance Mutations Against ddI

Mutation in HIV RTEffect on ddI SusceptibilityCross-Resistance
L74VHigh-level resistanceZalcitabine (ddC)
K65RModerate resistanceTenofovir, Abacavir
M184VMinimal impactLamivudine, Emtricitabine

Figure 1: Structural Evolution from ddA to ddI and Prodrug Derivatives

ddA (2',3'-dideoxyadenosine)  |  | Deamination vulnerability  ↓  ddI (2',3'-dideoxyinosine: hypoxanthine base)  |  | Phosphoramidate/aryloxy modifications  ↓  Cf1093/Cf1001 (HBV inhibitors)  

Impact on Nucleoside Analogue Design

ddI’s clinical journey underscored broader principles in antiviral development:

  • Prodrug Optimization: Lessons from ddI’s metabolic activation informed later agents (e.g., tenofovir alafenamide) designed to enhance intracellular delivery [2].
  • Mitochondrial Toxicity Awareness: ddI’s association with rare lactic acidosis (via mitochondrial DNA polymerase-γ inhibition) prompted safety screening for subsequent nucleoside analogues [8].
  • Chemical Stability Innovations: Buffered formulations (1991) and enteric coatings (2000) set precedents for stabilizing acid-labile drugs [3].

Table 3: Key ddI Derivatives and Their Applications

CompoundStructural ModificationAntiviral SpectrumResearch Significance
Cf1093Aryloxyphosphoramidate-ddIHBVEC₅₀ = 0.01–0.1 μM in HepG2 cells
Cf1001Aryloxyphosphoramidate-d4AHBVComparable potency to 3TC
5-OH-dCHydroxylated cytidine derivativeHIV (experimental)Explored for lethal mutagenesis

Properties

CAS Number

72448-59-0

Product Name

2',5'-Dideoxyinosine

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1

InChI Key

BGYISLAFYPDORJ-DSYKOEDSSA-N

SMILES

CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.